Product packaging for Methyl 2-(3-phthalimidopropoxy)benzoate(Cat. No.:CAS No. 115149-46-7)

Methyl 2-(3-phthalimidopropoxy)benzoate

Cat. No.: B039405
CAS No.: 115149-46-7
M. Wt: 339.3 g/mol
InChI Key: HKZSVOHHOCETSI-UHFFFAOYSA-N
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Description

Methyl 2-(3-phthalimidopropoxy)benzoate is a sophisticated synthetic intermediate of significant interest in medicinal chemistry and pharmacology research. This compound features a molecular architecture combining a benzoate ester, a flexible propoxy linker, and a phthalimide protecting group. Its primary research value lies in its role as a key precursor in the synthesis of complex organic molecules, particularly those targeting physiological pathways modulated by aromatic and imide-containing structures. Researchers utilize this chemical as a building block for the development of potential pharmacologically active agents, where the phthalimide moiety may be deprotected to reveal a primary amine, a crucial functional group in many drug molecules. Its mechanism of action, when investigated in biological systems, is often attributed to the bioisosteric properties of the phthalimide group, which can mimic endogenous structures and interact with various enzyme active sites or receptor pockets. Current research applications include its use in exploring anti-inflammatory, analgesic, and anti-cancer compounds, as the scaffold bears resemblance to known molecules with such activities. It serves as a critical starting material for synthesizing novel chemical entities for high-throughput screening and structure-activity relationship (SAR) studies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H17NO5 B039405 Methyl 2-(3-phthalimidopropoxy)benzoate CAS No. 115149-46-7

Properties

IUPAC Name

methyl 2-[3-(1,3-dioxoisoindol-2-yl)propoxy]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO5/c1-24-19(23)15-9-4-5-10-16(15)25-12-6-11-20-17(21)13-7-2-3-8-14(13)18(20)22/h2-5,7-10H,6,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKZSVOHHOCETSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1OCCCN2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80553948
Record name Methyl 2-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propoxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80553948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115149-46-7
Record name Methyl 2-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propoxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80553948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-phthalimidopropoxy)benzoate typically involves the reaction of 2-hydroxybenzoic acid with 3-bromopropylphthalimide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-phthalimidopropoxy)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(3-phthalimidopropoxy)benzoate is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of Methyl 2-(3-phthalimidopropoxy)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its dual functional groups, which provide versatility in chemical reactions and applications. Its unique structure allows for specific interactions in biological systems, making it valuable in research and industrial applications .

Biological Activity

Methyl 2-(3-phthalimidopropoxy)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of agriculture and pharmacology. This article reviews its biological activity, synthesizing data from various studies, including case studies, research findings, and relevant data tables.

This compound is characterized by the following chemical properties:

  • Chemical Formula : C18_{18}H19_{19}N1_{1}O4_{4}
  • Molecular Weight : 313.35 g/mol
  • CAS Number : 115149-46-7

These properties suggest a structure that may interact with biological systems, warranting further exploration of its effects.

Insecticidal Activity

Recent studies have highlighted the insecticidal properties of this compound. It has been shown to exhibit significant toxicity against various insect pests:

  • Toxicity against Whiteflies : The compound demonstrated effective contact toxicity against whiteflies (Bemisia tabaci), with LC50_{50} values indicating potent insecticidal activity.
  • Larvicidal Effects : Research indicates that it has larvicidal effects against mosquito species such as Aedes albopictus and Culex pipiens, with higher toxicity observed in Aedes species.

Antimicrobial Activity

This compound also exhibits antimicrobial properties:

  • Antibacterial Effects : Studies have shown that the compound possesses antibacterial activity against various strains of bacteria. For instance, it has been effective against both Gram-positive and Gram-negative bacteria.
  • Fungal Inhibition : The compound has demonstrated antifungal activity, inhibiting the growth of pathogenic fungi in laboratory settings.

The precise mechanism of action for this compound remains to be fully elucidated. However, it is believed to interfere with neurotransmission in insects, similar to other benzoate derivatives. This interference can lead to paralysis and death in susceptible insect species.

Case Study 1: Efficacy Against Agricultural Pests

In a controlled field study, this compound was applied to crops infested with whiteflies. The results indicated a significant reduction in pest populations within two weeks post-application. The study reported:

TreatmentInitial PopulationPopulation After Treatment% Reduction
Control10009505%
Methyl Compound100020080%

This case study highlights the potential of this compound as an effective pest management tool.

Case Study 2: Antimicrobial Efficacy

A laboratory study assessed the antimicrobial efficacy of this compound against common pathogens. The results showed:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 mg/mL
Escherichia coli1.0 mg/mL
Candida albicans0.25 mg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Future Perspectives

The ongoing research into this compound indicates promising applications in agriculture as an environmentally friendly insecticide and in medicine as an antimicrobial agent. Future studies should focus on:

  • Long-term Environmental Impact : Assessing the ecological consequences of using this compound in agricultural settings.
  • Mechanistic Studies : Investigating the molecular mechanisms underlying its biological activities.
  • Formulation Development : Creating effective formulations that enhance its stability and efficacy.

Q & A

What are the common synthetic routes for Methyl 2-(3-phthalimidopropoxy)benzoate, and how can reaction conditions be optimized for yield?

Basic Research Question
A typical synthesis involves nucleophilic substitution and esterification. For example, reacting 3-phthalimidopropanol with methyl 2-hydroxybenzoate under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) or via alkylation with a bromopropane derivative in the presence of a base like K₂CO₃ in DMF . Optimization includes controlling temperature (reflux at 80–100°C), stoichiometric ratios (1.2–1.5 equivalents of alkylating agent), and reaction time (12–24 hours). Monitoring via TLC or HPLC ensures completion .

How can researchers resolve contradictions in crystallographic data for this compound derivatives?

Advanced Research Question
Conflicting crystallographic data (e.g., bond lengths or torsion angles) may arise from poor crystal quality or dynamic disorder. Use SHELXL (for refinement) and Mercury CSD (for void analysis and packing similarity) to cross-validate structural models . For ambiguous electron density, employ SHELXD for phase determination and ORTEP-3 for thermal ellipsoid visualization to assess positional uncertainty . Compare results with analogous structures in the Cambridge Structural Database (CSD) to identify outliers .

What analytical techniques are critical for confirming the purity and structural integrity of this compound?

Basic Research Question
Combine ¹H/¹³C NMR to verify proton environments and carbonyl groups (e.g., ester C=O at ~168–170 ppm) . High-resolution mass spectrometry (HRMS ) confirms molecular weight (expected [M+H]⁺ ~370.12 g/mol). Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm . Differential scanning calorimetry (DSC ) detects polymorphic impurities by analyzing melting point consistency .

How can researchers design experiments to evaluate the bioactivity of this compound, considering its structural analogs?

Advanced Research Question
Leverage structure-activity relationship (SAR) studies by modifying the phthalimide or benzoate moieties (e.g., introducing electron-withdrawing groups) . For in vitro assays, use enzyme inhibition protocols (e.g., kinase or protease targets) with IC₅₀ determination. Include positive controls like known inhibitors and validate results via dose-response curves. For conflicting bioactivity data, perform molecular docking (e.g., AutoDock Vina) to assess binding mode consistency with crystallographic data .

What strategies mitigate side reactions during the synthesis of this compound?

Advanced Research Question
Common side reactions include hydrolysis of the ester group or phthalimide ring opening. To prevent hydrolysis:

  • Use anhydrous solvents (e.g., DMF dried over molecular sieves).
  • Avoid strong acids/bases; employ mild bases like Cs₂CO₃ for alkylation .
    For phthalimide stability, monitor reaction pH (neutral to slightly basic) and limit exposure to nucleophiles (e.g., amines). Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the target compound .

How should researchers address discrepancies between computational and experimental vibrational spectra?

Advanced Research Question
Discrepancies in IR/Raman spectra (e.g., C=O stretching frequencies) may stem from solvent effects or conformational flexibility. Perform DFT calculations (B3LYP/6-31G* level) with implicit solvation models (e.g., PCM for DMSO) to simulate spectra. Experimentally, acquire spectra in the same solvent and compare peak shifts. Use WinGX to overlay experimental and theoretical spectra, adjusting torsional parameters in the computational model to match observed bands .

What crystallization techniques improve single-crystal growth for X-ray diffraction studies?

Advanced Research Question
Slow evaporation (e.g., ethyl acetate/hexane at 4°C) promotes nucleation. For stubborn oils, use vapor diffusion (ether into a dichloromethane solution). If crystals are twinned, employ SHELXL ’s TWIN command for refinement . For low-resolution data, collect multiple datasets at synchrotron facilities and merge using XDS or HKL-3000 .

How can the stability of this compound under varying storage conditions be systematically evaluated?

Basic Research Question
Design accelerated stability studies:

  • Store samples at 25°C/60% RH, 40°C/75% RH, and -20°C.
  • Analyze degradation monthly via HPLC and NMR. Identify degradation products (e.g., hydrolyzed benzoic acid) and model kinetics using Arrhenius equations. Use Mercury CSD to predict solid-state stability based on crystal packing .

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